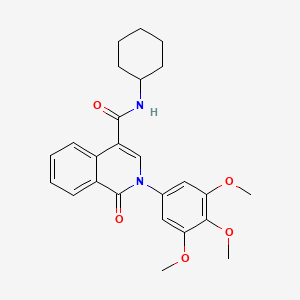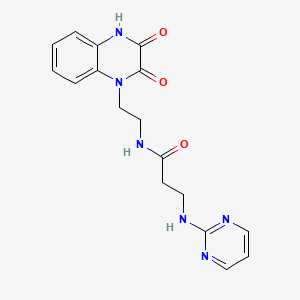
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE is a complex organic compound that features a quinoxaline and pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the quinoxaline ring through the condensation of an o-phenylenediamine with a dicarbonyl compound. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl chain. The final step involves the coupling of the quinoxaline derivative with a pyrimidine-based amine under amide bond-forming conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: The carbonyl groups in the quinoxaline ring can be reduced to form the corresponding alcohols.
Substitution: The amide and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring can yield quinoxaline N-oxides, while reduction can produce quinoxaline alcohols.
Aplicaciones Científicas De Investigación
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism by which N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE exerts its effects is largely dependent on its interaction with molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, while the pyrimidine group can inhibit specific enzymes involved in nucleotide synthesis. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another amide compound with potential pharmaceutical applications .
2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE: A structurally similar compound used in various chemical syntheses .
Uniqueness
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C17H18N6O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C17H18N6O3/c24-14(6-9-21-17-19-7-3-8-20-17)18-10-11-23-13-5-2-1-4-12(13)22-15(25)16(23)26/h1-5,7-8H,6,9-11H2,(H,18,24)(H,22,25)(H,19,20,21) |
Clave InChI |
YMLNDOZSUFGZPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)CCNC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


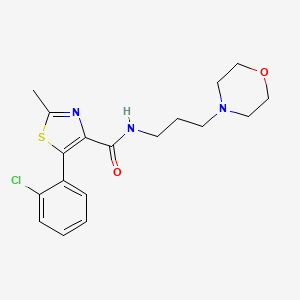
![7-[(4-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11150527.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanamide](/img/structure/B11150534.png)
![4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11150539.png)
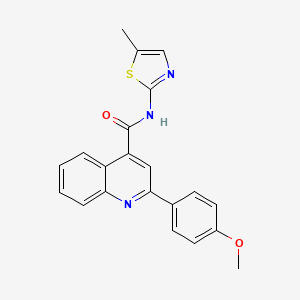
![methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150548.png)
![trans-4-[({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11150556.png)
![ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11150559.png)
![methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150568.png)
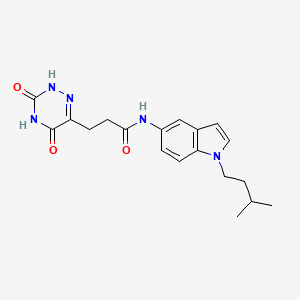
![2-amino-7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11150573.png)
![3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11150580.png)
![3-benzyl-4,7-dimethyl-5-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11150587.png)
